molecular formula C12H12N2O5S B353448 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 1008670-73-2

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No. B353448
M. Wt: 296.3g/mol
InChI Key: GHPAZCHOXOMZCF-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolidinedione and phenylacetic acid. Thiazolidinediones are a class of compounds that have been used in the treatment of diabetes due to their ability to increase insulin sensitivity . Phenylacetic acid derivatives, on the other hand, have been found to have various biological activities, including antimicrobial and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a thiazolidinedione ring, an acetic acid group, and a 4-methoxyphenylamine group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetic acid group would likely make the compound acidic, and the presence of the 4-methoxyphenylamine group could potentially make it capable of forming hydrogen bonds .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of thiazolidinediones and phenylacetic acid derivatives, it could potentially be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

2-[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPAZCHOXOMZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

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